molecular formula C8H13NO B3194842 3-Azabicyclo[3.3.1]nonan-9-one CAS No. 86949-84-0

3-Azabicyclo[3.3.1]nonan-9-one

Cat. No.: B3194842
CAS No.: 86949-84-0
M. Wt: 139.19 g/mol
InChI Key: DBWLVRLNIRJCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[3.3.1]nonan-9-one (CID 55220509) is a nitrogen-containing bridged bicyclic compound with the molecular formula C8H13NO . This scaffold is a fundamental building block in medicinal chemistry, serving as a key precursor for synthesizing a wide range of biologically active molecules . The bicyclic framework itself is a privileged structure in drug discovery, with the 3-azabicyclo[3.3.1]nonane skeleton serving as the core substructure for various pharmaceuticals . The molecule typically exists in a stable twin-chair conformation , as confirmed by X-ray crystallographic studies on its derivatives. Analyses using Cremer and Pople ring puckering parameters demonstrate that both six-membered rings in the bicyclic system adopt chair conformations, often with equatorial orientation of substituents, which is critical for its biological interactions . This conformational stability makes it an excellent scaffold for designing rigid drug analogs. Key Research Applications: This compound is primarily valued as a versatile synthetic intermediate. It is extensively used to create oxime, oxime ether, and oxime ester derivatives, which exhibit a broad spectrum of biological activities including antifungal, antibacterial, antimycobacterial, analgesic, antagonistic, anticancer, antiinflammatory, local anesthetic, and hypotensive properties . Furthermore, catalytic hydrogenation of its oxime derivatives leads to the corresponding 3-azabicyclo[3.3.1]nonan-9-amines, which can be further functionalized into amides, Schiff bases, and isothiocyanates for pharmaceutical research . The compound also serves as a key intermediate for synthesizing granisetron derivatives and other important therapeutic agents . Handling & Regulatory Status: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices and compliance with all applicable local, national, and international regulations governing the possession and use of chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-6-2-1-3-7(8)5-9-4-6/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWLVRLNIRJCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716898
Record name 3-Azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86949-84-0
Record name 3-Azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Classical Synthetic Approaches to the 3-Azabicyclo[3.3.1]nonan-9-one Core

The foundational methods for synthesizing the this compound core have been well-established for decades. These classical routes, while sometimes lacking the efficiency of modern techniques, have provided the basis for numerous synthetic endeavors and remain relevant in many applications.

Mannich Reaction Based Syntheses

The Mannich reaction is a cornerstone in the synthesis of this compound and its derivatives. nih.govsemanticscholar.org This reaction typically involves the condensation of a cyclic ketone, an amine, and an aldehyde, such as formaldehyde (B43269). researchgate.net A common strategy is the double Mannich reaction, which efficiently constructs the bicyclic framework. researchgate.net For instance, the reaction of cyclic ketones with formaldehyde sources and secondary amines has been a long-standing practical route to these bicyclic structures.

The versatility of the Mannich approach is demonstrated by the variety of starting materials that can be employed. Aromatic ketones, for example, have been successfully used as precursors, reacting with paraformaldehyde and dimethylamine (B145610) in a one-pot tandem Mannich annulation to yield this compound derivatives in good yields. rsc.org This represented a significant advancement, expanding the accessibility of these compounds.

The reaction can also be initiated from precursors like 4-thianone to produce related heterocyclic structures. nih.gov The N-methyl derivatives of 3-azabicyclo[3.2.1]octan-8-one, this compound, and 8-azabicyclo[4.3.1]-decan-10-one have been prepared through the direct reaction of the corresponding cyclic ketone with methylamine (B109427) and formaldehyde. researchgate.net

A specific example involves the reaction of glutaraldehyde, methylamine, and acetonedicarboxylic acid in a modified Robinson-Schöpf reaction to produce the bicyclic framework. orgsyn.org The mechanism of the Mannich annulation generally proceeds through the initial formation of an iminium ion from the amine and formaldehyde, which then reacts with the ketone to form a β-aminoketone intermediate. Subsequent intramolecular cyclization leads to the formation of the this compound scaffold.

Table 1: Examples of Mannich Reaction-Based Syntheses

Starting Materials Reagents Product Key Features
Aromatic Ketones Paraformaldehyde, Dimethylamine 3-Azabicyclo[3.3.1]nonane derivatives One-pot tandem Mannich annulation. rsc.org
Cyclohexanone (B45756) Methylamine, Formaldehyde N-methyl-3-azabicyclo[3.3.1]nonan-9-one Direct reaction for N-substituted derivatives. researchgate.net
Glutaraldehyde Methylamine, Acetonedicarboxylic acid Bicyclic framework Modified Robinson-Schöpf reaction. orgsyn.org
4-Thianone Benzylamine, Paraformaldehyde 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one Synthesis of related heterocyclic structures. nih.gov

α,α'-Annelation of Cyclic Ketones

Another classical strategy for the construction of the bicyclo[3.3.1]nonane framework is the α,α'-annulation of cyclic ketones. This method involves the reaction of a cyclic ketone with a reagent that can add to both α-positions of the ketone, leading to the formation of a new ring. For instance, cyclohexanones can react with α,β-unsaturated aldehydes or ketones to yield a bicyclo[3.3.1]nonane with a ketone functionality at the bridgehead position. nih.gov

A specific example of this approach is the annulation of a β-keto ester with acrolein in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine (B143053) (TMG) to obtain the bicyclic system. nih.gov The use of enamines derived from cyclic ketones is also a recognized pathway in this type of annulation. nih.gov

Intramolecular Cyclization Routes

Intramolecular cyclization reactions are a powerful tool for the synthesis of the this compound core. nih.gov These reactions typically involve a precursor molecule that contains both the nucleophilic amine and the electrophilic carbonyl group, which then react intramolecularly to form the bicyclic ring system.

One such approach involves the intramolecular N-cyclization of an amine diol precursor in the presence of trifluoroacetic acid (TFA), which leads to the formation of the bicyclic framework. nih.gov Another strategy is the intramolecular carbomercuration of a TMS-enol ether, which has been shown to produce the bridged bicycle in a regio- and stereochemically pure form. rsc.org Additionally, a palladium acetate-mediated annulation of an α-(3-alkenyl)-tethered cyclohexanone TMS-enol ether can also yield the bicyclo[3.3.1]nonane skeleton, albeit sometimes as a regioisomeric mixture. rsc.org

Michael Addition Strategies and Mechanistic Considerations

The Michael addition reaction provides another important avenue for the synthesis of the 3-azabicyclo[3.3.1]nonane ring system. nih.gov This strategy often involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a subsequent cyclization step.

For instance, the reaction of a diketone with methyl acrolein in the presence of an acid catalyst can promote a Michael addition followed by an intramolecular aldol-type condensation to yield a bicyclo[3.3.1]nonenone. nih.gov Similarly, a base-catalyzed Michael addition between a β-keto thiolester or β-keto sulfone and an α,β-unsaturated ketone, followed by an acid-catalyzed aldol (B89426) condensation, can also form the bicyclic core. nih.gov

There has been some debate regarding the mechanistic pathway for the formation of certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, with both Mannich and Michael addition pathways being considered. nih.gov However, experimental evidence, such as the failure to prepare the target compound directly from dibenzylidene cyclohexanone, has lent support to the Mannich reaction pathway in specific cases. nih.gov In other systems, a Michael addition-driven cyclization of 3-hydroxyoxindoles with ortho-hydroxy-chalcones has been successfully employed to create bridged cyclic N,O-ketal spirooxindoles containing a bicyclic core. rsc.org

Advanced and High-Efficiency Synthesis Protocols

In the quest for more efficient and streamlined synthetic routes, researchers have developed advanced protocols that often involve one-pot multicomponent reactions, leading to higher yields and reduced reaction times.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent a significant advancement in the synthesis of this compound and its derivatives. These reactions allow for the assembly of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates.

A notable example is the one-pot tandem Mannich annulation reaction, which enables the direct synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, paraformaldehyde, and dimethylamine, with yields reaching up to 83%. rsc.org This method is considered a facile and synthetically attractive approach. researchgate.netrsc.org

Another powerful multicomponent strategy is the Robinson-Schöpf reaction, which has been modified for the synthesis of pseudopelletierine, a related bicyclic alkaloid. This one-pot synthesis involves glutaraldehyde, methylamine, and acetonedicarboxylic acid and proceeds under mild conditions to generate the bicyclic framework in high yields.

Furthermore, a novel protocol has been developed for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals through a cascade reaction in a one-pot setup. nih.govacs.org This method is suitable for creating libraries of natural product-like compounds. nih.govacs.org

Table 2: Comparison of Synthetic Methodologies

Synthetic Methodology Key Features Advantages Disadvantages
Mannich Reaction Condensation of a ketone, amine, and aldehyde. nih.govsemanticscholar.orgresearchgate.net Well-established, versatile starting materials. rsc.org Can require harsh conditions, may produce byproducts.
α,α'-Annelation Formation of a new ring at the α-positions of a cyclic ketone. nih.gov Direct route to bicyclic systems. Can lead to regioisomeric mixtures. rsc.org
Intramolecular Cyclization Cyclization of a precursor containing both nucleophile and electrophile. nih.govnih.gov Can offer high stereocontrol. rsc.org Requires synthesis of a specific linear precursor.
Michael Addition Nucleophilic addition to an α,β-unsaturated carbonyl. nih.gov Forms key C-C bonds, can be part of a cascade. nih.govrsc.org Mechanistic pathway can be complex. nih.gov
One-Pot Multicomponent Reactions Multiple components react in a single vessel. nih.gov High efficiency, reduced waste and reaction time. rsc.orgnih.govacs.org Can be sensitive to reaction conditions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones has been efficiently achieved through a one-pot, three-component reaction under microwave irradiation, demonstrating good to excellent yields. researchgate.net This catalyst-free method is noted for its simplicity and eco-friendliness. researchgate.net

Furthermore, microwave irradiation has been successfully employed in the synthesis of spiro heterocyclic compounds derived from this compound. Specifically, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5'-spiro-1',2',4'-triazolidin-3'-thiones were synthesized by the oxidative cyclization of their corresponding thiosemicarbazones using potassium superoxide (B77818) under focused microwave irradiation. europeanreview.org This method significantly reduces reaction times compared to conventional stirring at room temperature. europeanreview.org Another application involves the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium (B1175870) acetate (B1210297) to form C2-symmetric 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives, where microwave heating proved to be more efficient than conventional heating or ultrasonic irradiation. nih.gov

Dieckmann Condensation Approaches

The Dieckmann condensation is a classical method for the formation of cyclic ketones through intramolecular cyclization of diesters. In the context of azabicyclic systems, a synthetic route to 1-(3-ethoxypropyl)-4-oxopiperidine, a precursor for 3,7-diazabicyclo[3.3.1]nonan-9-ones, involves the Dieckmann condensation of 3-ethoxypropylamine (B153944) with ethyl acrylate. semanticscholar.org This piperidone derivative is then utilized in subsequent Mannich reactions to construct the bicyclic framework. semanticscholar.org

Functionalization and Derivatization Routes of the Azabicyclic Ketone

The carbonyl group at the C-9 position of the 3-azabicyclo[3.3.1]nonane skeleton is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with diverse functionalities.

Synthesis of Oxime, Hydrazone, and Azine Derivatives

The ketone functionality of this compound readily undergoes condensation reactions with nitrogen-based nucleophiles.

Oximes: Reaction with hydroxylamine (B1172632) or its salts, such as O-methylhydroxylamine hydrochloride, leads to the formation of the corresponding oximes. researchgate.netnih.gov For instance, 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one reacts with O-methylhydroxylamine hydrochloride in the presence of sodium acetate to yield the corresponding O-methyloxime. nih.gov A series of ten substituted this compound oxime ester derivatives were synthesized from the oxime by reacting it with various activated carboxylic acids, achieving yields up to 85%. benthamdirect.com

Hydrazones: Condensation with hydrazine (B178648) hydrate (B1144303) or substituted hydrazides, such as furan-2-carbohydrazide (B108491), produces hydrazone derivatives. researchgate.netimpactfactor.org A variety of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones and 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones have been synthesized and characterized. researchgate.netscirp.org

Azines: Treatment of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with hydrazine hydrate can also lead to the formation of azines. researchgate.net

DerivativeReagent(s)Reference(s)
OximesHydroxylamine, O-methylhydroxylamine hydrochloride researchgate.netnih.gov
Oxime EstersOxime, Activated carboxylic acids, POCl3/pyridine (B92270) benthamdirect.com
HydrazonesHydrazine hydrate, Furan-2-carbohydrazide researchgate.netimpactfactor.org
AzinesHydrazine hydrate researchgate.net

Generation of Spiro Heterocyclic Compounds

The C-9 ketone of the 3-azabicyclo[3.3.1]nonane core serves as a precursor for the synthesis of spiro heterocyclic systems. A notable example is the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5'-spiro-1',2',4'-triazolidin-3'-thiones. This is achieved through the oxidative cyclization of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones. europeanreview.org Another series of spiro compounds, N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoles, were synthesized by heating the corresponding thiosemicarbazones with acetic anhydride. nih.govresearchgate.net

Formation of Amines via Reductive Transformations

The ketone group of this compound can be converted to an amino group through reductive pathways.

Reductive Amination: Direct reductive amination of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. researchgate.net Another approach involves the reaction of the bicyclic ketone with an amine, such as ammonia (B1221849) or a primary amine, using a reducing agent like sodium cyanoborohydride.

Reduction of Oximes: Catalytic hydrogenation of this compound oximes over Raney nickel is another effective method to produce the corresponding 9-amino derivatives. researchgate.net

Introduction of Amide, Schiff Base, and Isothiocyanate Functionalities

The 9-amino-3-azabicyclo[3.3.1]nonane derivatives, synthesized via reductive transformations, are versatile intermediates for further functionalization.

Amides: These amines can be readily converted into amides by reacting them with acylating agents such as acetyl chloride, chloroacetyl chloride, or anhydrides like maleic and succinic anhydrides. researchgate.net

Schiff Bases: Condensation of the 9-amino derivatives with aldehydes, for example, benzaldehyde (B42025) and 4-chlorobenzaldehyde, leads to the formation of Schiff bases. researchgate.net A Schiff base ligand, N'-((1R,2S,4R,5S,Z)-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)furan-2-carbohydrazide, was prepared from the reaction of furan-2-carbohydrazide with (1R, 2R, 4R, 5S)-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one. impactfactor.org

Isothiocyanates: Treatment of the 9-amino compounds with thiophosgene (B130339) in the presence of a base like potassium carbonate affords the corresponding isothiocyanates. researchgate.net These isothiocyanates can further react with nucleophiles such as methanol (B129727) and aniline (B41778) to produce methyl thiocarbamate and thiourea (B124793) derivatives, respectively. researchgate.net

Starting MaterialReagent(s)Functional Group IntroducedProduct ClassReference(s)
9-Amino-3-azabicyclo[3.3.1]nonaneAcetyl chloride, Maleic anhydrideAmideAmides researchgate.net
9-Amino-3-azabicyclo[3.3.1]nonaneBenzaldehyde, 4-ChlorobenzaldehydeImineSchiff Bases researchgate.net
This compoundFuran-2-carbohydrazideImine (from hydrazone)Schiff Bases impactfactor.org
9-Amino-3-azabicyclo[3.3.1]nonaneThiophosgene, K2CO3IsothiocyanateIsothiocyanates researchgate.net

Substitution and Modification at the Nitrogen Atom

The nitrogen atom at the 3-position of the bicyclo[3.3.1]nonane skeleton offers a prime site for functionalization, enabling the synthesis of a diverse library of derivatives. This can be achieved through various reactions, including N-alkylation, N-acylation, and N-arylation.

N-Alkylation and N-Acylation: The introduction of alkyl and acyl groups onto the nitrogen atom is a fundamental strategy for modifying the properties of the this compound core. N-alkylation is often accomplished through reactions with alkyl halides or via reductive amination. A common N-substituent is the benzyl (B1604629) group, which can be introduced by reacting the parent amine with benzylamine. orgsyn.org This group not only modifies the steric and electronic properties of the molecule but also serves as a useful protecting group that can be removed under hydrogenolysis conditions. For instance, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is a key intermediate that can be synthesized via a Mannich-type condensation. orgsyn.orggoogle.com

Following the reduction of the ketone or other functional groups, the secondary amine can be further functionalized. For example, 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, obtained from the catalytic hydrogenation of the corresponding oximes, can be readily converted into amides. researchgate.net This is typically achieved by reaction with acyl chlorides, such as acetyl chloride or chloroacetyl chloride, or with anhydrides like maleic and succinic anhydrides. researchgate.net Furthermore, treatment of 3-tert-butoxycarbonyl-protected derivatives with strong acids like HCl can lead to the removal of the Boc group, providing the free amine for subsequent modifications. researchgate.net

N-Arylation: Direct arylation of the nitrogen atom in the 3-azabicyclo[3.3.1]nonane system is a more advanced transformation. A notable approach involves an intramolecular bridgehead arylation. acs.org In a synthetic plan targeting complex alkaloids, a 5-bromo-3-azabicyclo[3.3.1]nonane derivative was designed to undergo an intramolecular Friedel-Crafts arylation. acs.org This silver(I)-promoted reaction successfully formed the tetracyclic core, demonstrating that even sterically demanding arylations at the bridgehead position are feasible. acs.org This strategy highlights a powerful method for constructing complex, polycyclic systems from the 3-azabicyclo[3.3.1]nonane template.

Metal-Catalyzed Transformations (e.g., Ruthenium Complex-Mediated Reductions)

Metal-catalyzed reactions are pivotal in the functionalization of the this compound core, particularly for the stereoselective reduction of the C9-ketone. Ruthenium complexes have emerged as highly efficient and cost-effective catalysts for this purpose. google.compatsnap.com

The hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives in the presence of a ruthenium complex catalyst provides a method to obtain the corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives with high selectivity. google.compatsnap.com This process is advantageous over reductions using borohydride (B1222165) reagents as it generates minimal waste and allows for a simplified, more economical process. google.com The reaction typically involves reacting the ketone with hydrogen gas under pressure in the presence of the ruthenium catalyst. google.compatsnap.com Various ruthenium complexes, such as RuCl2(Ph2PCH2CH2NH2)2 and RuCl2[(S)-binap][(R)-iphan], have been successfully employed. patsnap.com

The table below summarizes the results of reducing 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using a specific ruthenium catalyst under various conditions.

Table 1: Ruthenium-Catalyzed Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Catalyst Hydrogen Pressure (atm) Substrate/Catalyst Ratio (S/C) Solvent Reaction Time (h) Yield (%) Endo:Exo Ratio
RuCl₂(Ph₂PCH₂CH₂NH₂)₂ 50 1000 Isopropanol 16 >99 95:5

Data compiled from patent literature describing the reduction reaction. patsnap.com The yield is reported as % by area.

Stereoselective Synthesis and Diastereocontrol

The rigid, bicyclic nature of the 3-azabicyclo[3.3.1]nonane framework makes stereocontrol a critical aspect of its synthesis and functionalization. The relative orientation of substituents is often dictated by the conformational preferences of the ring system, which typically adopts a chair-chair or a boat-chair conformation. rsc.org

A key stereochemical consideration is the reduction of the C9-ketone, which can lead to either the endo or exo alcohol. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. For example, reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol predominantly yields the endo-alcohol. google.com As detailed in the previous section, ruthenium-catalyzed hydrogenation offers superior stereoselectivity, providing high yields of the endo isomer. google.compatsnap.com This selectivity is crucial for the synthesis of specific biologically active molecules where only one diastereomer possesses the desired activity.

Beyond the reduction of the ketone, stereocontrol is also essential during the construction of the bicyclic skeleton itself. Intramolecular Mannich reactions are a powerful tool for assembling the 9-azabicyclo[3.3.1]nonan-3-one core. mdpi.com The use of chiral auxiliaries or organocatalysts can direct the cyclization to produce enantiomerically enriched products. For example, an L-proline organocatalyzed intramolecular Mannich reaction has been used to synthesize 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones with good yields and diastereoselectivity. mdpi.com The conformational constraints of the bicyclic transition state guide the formation of specific stereoisomers. The development of such stereoselective methods is vital for accessing complex natural products and pharmaceutical intermediates derived from the 3-azabicyclo[3.3.1]nonane scaffold. rsc.org

Chemical Reactivity and Reaction Mechanisms

Transformations at the C-9 Carbonyl Group

The carbonyl group at the C-9 position is the primary site for a variety of chemical transformations, including additions, condensations, and reductions.

The C-9 carbonyl group of 3-azabicyclo[3.3.1]nonan-9-one and its derivatives readily undergoes nucleophilic addition and condensation reactions. The rigid bicyclic structure can lead to high facial selectivity and stereoselective transformations. smolecule.com

Condensation reactions with nitrogen-based nucleophiles are common. For instance, 3-propyl-3-azabicyclo[3.3.1]nonan-9-one reacts with hydroxylamine (B1172632) and hydrazine (B178648) hydrate (B1144303) to form the corresponding oximes and hydrazones. Similarly, 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one can undergo a simple condensation reaction with thiocarbohydrazide (B147625) to accomplish the synthesis of spiro-s-tetrazine derivatives. colab.wsbenthamscience.com The formation of thiosemicarbazones through the reaction of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one with 4'-phenylthiosemicarbazide has also been reported. tandfonline.com

In some derivatives, such as 1,5-dinitro-3-methyl-3-azabicyclo[3.3.1]nonan-7-one, crystallographic studies show evidence of an incipient intramolecular nucleophilic addition. The distance between the bridgehead nitrogen and the carbonyl carbon is shorter than the sum of their van der Waals radii, suggesting the initial stages of a transannular reaction. iucr.org

ReactantNucleophile/ReagentProduct TypeReference
3-Propyl-3-azabicyclo[3.3.1]nonan-9-oneHydroxylamineOxime
3-Propyl-3-azabicyclo[3.3.1]nonan-9-oneHydrazine hydrateHydrazone
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-oneThiocarbohydrazide (TCH)Spiro-s-tetrazine colab.wsbenthamscience.com
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one4'-PhenylthiosemicarbazideThiosemicarbazone tandfonline.com

The reduction of the C-9 carbonyl group has been explored using various reducing agents, leading to the corresponding 3-azabicyclo[3.3.1]nonan-9-ols or the fully reduced methylene (B1212753) group. The stereochemical outcome of these reductions is highly dependent on the specific derivative and reaction conditions.

The Wolff-Kishner reduction is a common method to completely reduce the carbonyl group to a methylene (CH₂) group. researchgate.netsemanticscholar.org This reaction, typically using hydrazine hydrate and a strong base like potassium hydroxide (B78521) in a high-boiling solvent, has been used to prepare various 3-azabicyclo[3.3.1]nonanes from their 9-one precursors. semanticscholar.orgnih.gov

Reduction with hydride reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), typically yields a mixture of two stereoisomeric secondary alcohols. researchgate.net The orientation of the resulting hydroxyl group is influenced by the conformation of the bicyclic ring system. For example, the reduction of 3,7-diheterabicyclo[3.3.1]nonan-9-ones with LiAlH₄ produces a mix of stereoisomeric alcohols, with the conformation of the products (chair-chair vs. chair-boat) depending on the other heteroatoms in the ring. researchgate.net Another approach is reductive amination, where the ketone is first condensed with an amine to form an imine, which is then reduced using agents like sodium triacetoxyhydridoborate to yield a 9-amino derivative.

Starting MaterialReducing Agent/MethodProductStereochemistry/NotesReference
3,7-Diazabicyclo[3.3.1]nonan-9-onesWolff-Kishner (hydrazine hydrate, KOH)3,7-Diazabicyclo[3.3.1]nonanesComplete reduction to CH₂ semanticscholar.org
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneWolff-Kishner7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonaneComplete reduction to CH₂ nih.gov
N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneNaBH₄Isomeric alcoholsNucleophilic addition researchgate.net
3,7-Diheterabicyclo[3.3.1]nonan-9-onesLiAlH₄Mixture of stereoisomeric secondary alcoholsProducts can adopt chair-chair or chair-boat conformations researchgate.net
3-Substituted 3-azabicyclo[3.3.1]nonan-9-onesReductive Amination (e.g., NaBH(OAc)₃)3-Substituted 3-azabicyclo[3.3.1]nonan-9-aminesConversion of ketone to amine via an imine intermediate

The reaction of 3-azabicyclo[3.3.1]nonan-9-ones with organometallic reagents, particularly Grignard reagents, provides a route to tertiary alcohols. These reactions often proceed with a high degree of stereospecificity.

For instance, the addition of aryl Grignard reagents to the C-9 carbonyl of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one and its thia-analogue results in the formation of tertiary alcohols. researchgate.net The reaction is highly stereospecific, with the incoming aryl group adding syn to the oxygen or sulfur atom in the respective ring. A proposed mechanism suggests that the Grignard reagent may coordinate with the heteroatom in a boat conformer of the bicyclic system prior to attacking the carbonyl group from that side. researchgate.net Similarly, the reaction of phenylmagnesium bromide with 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is also very stereospecific, yielding a tertiary alcohol where the new C-C₆H₅ bond is equatorial relative to the thiane (B73995) ring and axial to the piperidine (B6355638) ring. nih.gov

Reactivity of the Azabicyclic Ring System

Beyond the carbonyl group, the azabicyclic framework itself can participate in reactions, including rearrangements and functionalization at various positions.

The rigid, strained nature of the bicyclo[3.3.1]nonane skeleton allows it to undergo rearrangement reactions. Ring expansion of related azabicyclic systems to form the 3-azabicyclo[3.3.1]nonane core has been documented. For example, 5-chloromethyl-1-azabicyclo[3.3.0]octane can rearrange to a 1-azabicyclo[3.3.1]nonane derivative via an aziridinium (B1262131) ion intermediate formed by intramolecular nucleophilic attack. pharm.or.jp A chlorinative ring expansion has also been noted in related bicyclic systems. oregonstate.edu Conversely, certain 3-azabicyclo[3.3.1]nonane derivatives can undergo an unprecedented stereospecific skeletal cleavage and rearrangement when exposed to photochemical conditions, leading to novel heterotricyclic skeletons. semanticscholar.org

Functionalization of the bridgehead (C-1 and C-5) and bridge-carbon (C-9) positions is a key strategy for synthesizing derivatives with specific biological activities. While direct functionalization of the bridgehead carbons of a pre-formed 3-azabicyclo[3.3.1]nonane is challenging, synthetic strategies often build the ring system with the desired substituents already in place.

However, methods have been developed for introducing substituents at the bridgehead positions of azabicyclic systems. For example, azabicyclo[3.3.1]nonane scaffolds containing a pyridinyl substituent at the bridgehead position have been prepared. nih.govnih.govacs.org These syntheses can involve regioselective deprotonation and halogenation of a pre-existing pyridine (B92270) moiety, followed by Suzuki-Miyaura coupling reactions to introduce further diversity. nih.gov The stereochemistry at the one-carbon bridge (C-9) can be controlled during synthesis, for instance, through Robinson annulation reactions, where kinetic control typically favors the formation of the anti diastereomer. nih.govacs.org

Mechanistic Insights into Key Organic Transformations

The most common and efficient synthesis of the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one core is the three-component Mannich reaction. chemijournal.com This reaction typically involves a ketone with available α-hydrogens (like cyclohexanone), an aldehyde, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). chemijournal.com

A central question regarding the mechanism of this transformation has been whether it proceeds via a direct, one-pot tandem Mannich reaction or through a pathway involving a preliminary Michael addition. colab.wsbenthamscience.com The Michael addition pathway would presuppose the formation of a dibenzylidene cyclohexanone (B45756) intermediate, which would then react with ammonia to cyclize into the bicyclic system. colab.wsbenthamscience.com

However, experimental studies have provided strong evidence against the Michael addition pathway. Attempts to synthesize 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one directly from pre-formed dibenzylidene cyclohexanone and ammonium acetate (B1210297) were unsuccessful. colab.wsbenthamscience.com This failure strongly indicates that the dibenzylidene intermediate is not part of the main reaction pathway, thereby ruling out the Michael addition mechanism. colab.wsbenthamscience.com These findings confirm that the formation of the this compound skeleton occurs through a tandem Mannich reaction. colab.wsbenthamscience.comrsc.org The Mannich reaction has proven to be a versatile method for producing a variety of derivatives of this scaffold. rsc.orgsemanticscholar.orgnih.gov

Table 2: Mechanistic Pathways for this compound Synthesis
Reaction PathwayProposed IntermediateExperimental EvidenceConclusion
Mannich ReactionIminium ions and enaminesSuccessful one-pot synthesis from ketone, aldehyde, and ammonia source. chemijournal.comSupported as the primary pathway. colab.wsbenthamscience.com
Michael AdditionDibenzylidene cyclohexanoneFailure to produce the final product from the proposed intermediate. colab.wsbenthamscience.comRefuted. colab.wsbenthamscience.com

The stereochemistry of the 3-azabicyclo[3.3.1]nonane system is a critical determinant of its stability and reactivity. Extensive studies using NMR spectroscopy (including 1H, 13C, and NOESY) and single-crystal X-ray diffraction have unambiguously characterized the conformational preferences of this bicyclic structure. nih.govbenthamdirect.comdoi.org

Derivatives of this compound predominantly adopt a rigid twin-chair (or chair-chair) conformation. chemijournal.comnih.govdoi.org In this thermodynamically stable arrangement, bulky substituents, such as aryl groups at the C2 and C4 positions, consistently orient themselves in equatorial positions to minimize steric hindrance. nih.govbenthamdirect.comdoi.org This conformational preference holds true even when additional substitutions are introduced at other positions on the rings. nih.gov For example, 7-alkylated derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones were found to exist exclusively in the twin-chair conformation with all substituents in equatorial orientations, regardless of the size of the alkyl group. nih.gov

While the twin-chair is the most stable conformation, modifications to the nitrogen atom can introduce subtle changes. For instance, N-acetylation of r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane results in a slight flattening of the ring at the nitrogen end. This is attributed to the partial sp2 hybridization of the nitrogen atom due to resonance with the acetyl group, which alters the bond angles and ring geometry. The stable and predictable stereochemistry of the 3-azabicyclo[3.3.1]nonane core is a valuable feature, allowing for the design of molecules with well-defined three-dimensional structures. doi.org

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of 3-Azabicyclo[3.3.1]nonan-9-one and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the connectivity, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR: COSY, HET-COSY, HMBC, NOESY, Dynamic NMR)

NMR spectroscopy is a powerful tool for determining the detailed structure and conformation of this compound derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of all protons and carbons in the molecule unambiguously. nih.govdoi.orgacs.orgscirp.org

Complete ¹H and ¹³C NMR data have been acquired for various substituted 3-azabicyclo[3.3.1]nonan-9-ones using 1D (DEPT) and 2D (COSY, HSQC, HMBC, NOESY) experiments. nih.gov For instance, in 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the benzylic protons (H-2 and H-4) and bridgehead protons (H-1 and H-5) are readily identified. nih.gov The chemical shifts of these protons and their corresponding carbons provide insights into the stereochemistry of the bicyclic system. For example, the deshielding of the H-1e proton is attributed to the presence of the adjacent electronegative nitrogen atom. The signals for the methylene (B1212753) protons of the cyclohexane (B81311) ring are typically observed as multiplets and can be assigned as axial or equatorial assuming a chair conformation. scirp.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 3-Azabicyclo[3.3.1]nonan-9-ones
Proton/Carbon 2,4-Bis(3-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one tandfonline.com 2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one tandfonline.com 2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one tandfonline.com
H-1, H-52.49 (br s)2.44 (br s)2.41 (br s)
H-2a, H-4a4.42 (d, J=1.60 Hz)4.39 (d, J=2.20 Hz)4.34 (d, J=2.56 Hz)
H-6a, H-8a1.68-1.78 (m)1.66-1.76 (m)1.64-1.74 (m)
H-6e1.90 (d, J=5.20 Hz)1.87 (d, J=4.76 Hz)1.92 (d, J=4.76 Hz)
H-7a2.80 (m)2.80 (m)2.88 (m)
H-7e1.42 (quin)1.40 (quin)1.38 (quin)
H-8e1.94 (d, J=4.80 Hz)1.90 (d, J=4.76 Hz)1.96 (d, J=4.40 Hz)
NH1.94 (d, J=4.80 Hz)1.87 (d, J=4.76 Hz)1.87 (br s)
C-1, C-546.39--
C-2, C-465.09, 63.41--
C-6, C-827.47, 28.76--
C-721.25--
C=O-17091705

2D NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while HET-COSY (Heteronuclear Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying long-range proton-carbon correlations, which helps in assembling the complete molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the molecule. nih.goveurekaselect.com NOESY studies have suggested that many this compound derivatives exist in a twin-chair conformation with bulky substituents in an equatorial orientation. eurekaselect.combenthamdirect.com

Dynamic NMR (DNMR) studies can be employed to investigate conformational exchange processes, such as ring-flipping, by monitoring changes in the NMR spectrum as a function of temperature. This technique allows for the determination of the energy barriers associated with these dynamic processes.

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound and its derivatives. The most prominent absorption band is typically the carbonyl (C=O) stretching vibration of the ketone group, which appears in the region of 1705-1718 cm⁻¹. tandfonline.comiucr.org The N-H stretching vibration of the secondary amine is also a key feature, usually observed around 3307-3315 cm⁻¹. tandfonline.com C-H stretching vibrations of the bicyclic framework and any aromatic substituents are also present. tandfonline.com

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. doi.org The fragmentation pattern observed in the mass spectrum can also provide structural information.

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted 3-Azabicyclo[3.3.1]nonan-9-ones tandfonline.com
Functional Group 2,4-Bis(3-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one 2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one 2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one
N-H stretch331533143307
C-H stretch3073, 2978, 2930, 2910, 2852, 28153063, 2921, 2852, 28003005, 2968, 2933, 2831
C=O stretch171217091705
C=C stretch (Aromatic)1614, 158915901610, 1584

X-ray Crystallography and Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the molecular structure of crystalline compounds. nih.goveurekaselect.com Numerous derivatives of this compound have been subjected to X-ray crystallographic analysis. researchgate.netacs.org These studies have confirmed that the bicyclo[3.3.1]nonane skeleton can adopt different conformations, with the twin-chair conformation being commonly observed. cdnsciencepub.comiucr.orgnih.gov For example, the crystal structure of 2,4-bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one reveals a twin-chair conformation with an equatorial orientation of the two 2-fluorophenyl groups. nih.gov In some cases, a chair-boat conformation is adopted, particularly in derivatives with bulky substituents or specific substitution patterns that introduce steric strain in the twin-chair form. nih.govnih.gov The analysis of torsion angles, asymmetry parameters, and least-squares plane calculations from the crystallographic data provides a detailed description of the ring puckering. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, C-H...π Interactions, Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the crystal structures of this compound derivatives, hydrogen bonding often plays a crucial role. For instance, intermolecular N-H···O hydrogen bonds can link molecules into chains. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. iucr.orgcolab.ws This analysis allows for the decomposition of the crystal packing into contributions from different types of interactions. For example, in the crystal structure of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, Hirshfeld surface analysis revealed that H···H interactions contribute most significantly to the crystal packing (52.3%). iucr.orgiucr.org

Conformational Dynamics and Isomerism of the Bicyclic System

The bicyclo[3.3.1]nonane framework is conformationally flexible and can exist in several isomeric forms. rsc.org The three primary conformations are the twin-chair (CC), chair-boat (BC), and twin-boat (BB). rsc.org The relative stability of these conformers is influenced by the nature and position of substituents on the bicyclic ring system.

For the parent 3-azabicyclo[3.3.1]nonane, the twin-chair conformation is generally the most stable. rsc.org However, the lone pair of electrons on the nitrogen atom can cause significant repulsion with the C(7)-H group, leading to a distortion of the cyclohexane ring. rsc.org The introduction of substituents can alter the conformational landscape. For example, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes often adopt a chair-boat conformation to minimize steric repulsion between the aryl groups. nih.gov

Theoretical calculations, in conjunction with experimental data, are used to investigate the conformational preferences and energy differences between various conformers. researchgate.net These studies have shown that for some derivatives, the energy difference between the chair-chair and chair-boat conformers can be small, suggesting that both may be populated in solution. researchgate.net The conformational behavior of the 3-azabicyclo[3.3.1]nonane system is a key determinant of its reactivity and biological activity.

Preferred Conformations: Twin-Chair, Chair-Chair (CC-α, CC-β), Chair-Boat, and Boat-Boat Forms

The this compound framework can adopt several key conformations, with the twin-chair (also referred to as chair-chair) form being the most predominantly observed and energetically favored state in both solution and solid phases.

Twin-Chair (Chair-Chair) Conformation: This is the most stable conformation for the majority of this compound derivatives. In this arrangement, both the piperidine (B6355638) and cyclohexane rings adopt chair forms. This conformation effectively minimizes torsional strain and non-bonded interactions, particularly when bulky substituents at the C2 and C4 positions occupy equatorial orientations. Single-crystal X-ray diffraction studies on numerous derivatives, such as 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one and 2,4-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one, have unambiguously confirmed the prevalence of the twin-chair structure.

Chair-Boat Conformation: While less common, the chair-boat conformation can exist, often as a minor isomer or for specific derivatives where certain structural features destabilize the twin-chair arrangement. For instance, in some 7-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one isomers, a chair-boat conformation has been assigned. X-ray diffraction analysis has also revealed a chair-boat conformer for related thia-azabicyclo[3.3.1]nonane systems.

Boat-Boat Conformation: The boat-boat form is generally considered the least stable due to significant steric crowding and eclipsing interactions. However, it has been cited as a possible conformation for the azabicyclic system under certain substitution patterns.

The following table summarizes the observed conformations for various derivatives of this compound based on experimental data.

DerivativeObserved Conformation(s)Method of Analysis
2r,4c-diaryl-7c-(t-butyl)-3-azabicyclo[3.3.1]nonan-9-oneTwin-Chair (major)NMR, X-ray Diffraction
2r,4c,diaryl-7t-(t-butyl)-3-azabicyclo[3.3.1]nonan-9-oneChair-Boat (minor)NMR
2,4-Bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-oneTwin-ChairX-ray Diffraction
7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-onesTwin-ChairNMR, X-ray Diffraction
2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-oneTwin-ChairX-ray Diffraction
2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-onesChair-ChairNMR, X-ray Diffraction
2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-onesChair-BoatNMR
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneChair-BoatX-ray Diffraction

Factors Governing Conformational Preferences

The conformational equilibrium of the this compound ring system is primarily governed by steric and stereoelectronic effects.

Steric Effects: The size and orientation of substituents play a crucial role. Large substituents, particularly at the C2 and C4 positions adjacent to the nitrogen atom, overwhelmingly favor an equatorial orientation to minimize 1,3-diaxial interactions and other non-bonded steric repulsions. This preference for equatorial positioning of bulky groups like aryl or alkyl moieties is a primary driving force for the adoption of the twin-chair conformation.

Stereoelectronic Effects: Hyperconjugative interactions have been identified as a key stabilizing factor for the chair-chair conformation in 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones. Specifically, the interaction between the lone pair of electrons on the nitrogen atom and the antibonding sigma orbital of an adjacent equatorial C-H bond (nN→σ*C–H) contributes to the stability of this conformer.

Analysis of Ring Puckering and Asymmetry Parameters

The precise geometry of the bicyclic rings can be quantitatively described using Cremer and Pople puckering parameters (Q, θ, and φ) and Nardelli asymmetry parameters (q2 and q3). These parameters define the extent of puckering and the deviation of the rings from an ideal, symmetrical chair conformation.

In many this compound derivatives, the piperidine ring is found to adopt a near-ideal chair conformation. In contrast, the cyclohexane ring, which contains the C9 ketone, often shows a greater deviation from the ideal chair geometry. The sp² hybridization of the carbonyl carbon at C9 leads to a flattening of that portion of the ring.

The table below presents selected ring puckering and asymmetry parameters for the piperidine and cyclohexane rings of representative this compound derivatives, as determined by X-ray crystallography.

CompoundRingTotal Puckering Amplitude (Q_T / Å)Phase Angle (θ / °)Asymmetry Parameters (q2, q3 / Å)
2,4-Bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloximePiperidine0.616(4)175.5(4)0.052(4), -0.614(4)
Cyclohexane0.553(7)169.2(9)0.108(9), -0.543(8)
2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-onePiperidine0.607(2)175.8(2)0.044(2), -0.606(2)
Cyclohexane0.560(2)167.9(2)0.117(2), -0.548(2)
2,4-Bis(4-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-onePiperidine0.613(3)174.5(3)0.057(3), -0.610(3)
Cyclohexane0.546(3)168.6(4)0.109(4), -0.535(4)
1-Methyl-2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-onePiperidine0.6132(15)3.14(14)0.0341(15), 0.6123(15)
Cyclohexane0.5460(16)12.87(18)0.1216(17), 0.5322(17)

Stereochemical Assignments and Configurational Stability

The stereochemistry of 3-azabicyclo[3.3.1]nonan-9-ones is a critical aspect that dictates their biological activity. The configurational assignments are unambiguously established through a combination of advanced spectroscopic techniques and single-crystal X-ray diffraction.

Single-crystal X-ray diffraction provides the most definitive and precise structural information in the solid state. It confirms the conformational state (e.g., twin-chair) and provides exact bond lengths, bond angles, and torsion angles. A key stereochemical descriptor obtained from these studies is the dihedral angle between substituents, such as the two aryl rings at the C2 and C4 positions, which typically ranges from approximately 16° to 41°.

The synthesis of these compounds, often via a double Mannich condensation, can be highly stereocontrolled, frequently yielding a single isomer. This suggests that the product formed is the thermodynamically most stable configuration, which is the twin-chair conformer with bulky substituents in equatorial positions. This high degree of configurational stability is a hallmark of the this compound scaffold.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the molecular intricacies of 3-Azabicyclo[3.3.1]nonan-9-one and its derivatives. These methods provide a foundational perspective on the molecule's stability, geometry, and electronic character.

Ab Initio and Density Functional Theory (DFT) Studies

High-level computational methods, including ab initio and Density Functional Theory (DFT), have been applied to investigate the molecular structure of the bicyclo[3.3.1]nonane framework. For the closely related carbocyclic analogue, bicyclo[3.3.1]nonan-9-one, ab initio and DFT calculations have been used to determine the energy differences and barrier potentials between its conformers researchgate.net.

For derivatives of this compound, DFT calculations are frequently performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G(d,p). researchgate.netnih.govmypadnow.com These studies are crucial for optimizing molecular geometry and investigating electronic properties. For instance, the electronic excited states of a 2,4-diphenyl-substituted derivative O-benzyloxime were calculated using TD-DFT/B3LYP/6-31G(d,p) to analyze electronic transitions within the molecule researchgate.net.

Semi-Empirical Quantum Mechanical Calculations

Semi-empirical methods, which offer a balance between computational cost and accuracy, have also been employed to study this class of compounds. The PM3 and AM1 methods, for example, have been utilized in the conformational analysis of various ring systems, including the 3-azabicyclo[3.3.1]nonane skeleton iucr.orgresearchgate.net. These calculations are particularly useful for exploring the potential energy surfaces and identifying stable conformers. Studies have confirmed that semi-empirical PM3 calculations were performed specifically on this compound to investigate its conformation iucr.org. Additionally, total energy and heat of formation for related hydrazone ligands have been calculated using the semi-empirical PM3 method to assess stability researchgate.net.

Prediction of Molecular Geometry and Electronic Structure

Theoretical calculations consistently predict that the 3-azabicyclo[3.3.1]nonane skeleton predominantly adopts a twin-chair conformation researchgate.net. In substituted derivatives, the orientation of the substituent groups is typically equatorial to minimize steric hindrance. DFT calculations on various 2,4-diaryl derivatives have been used to determine optimized bond lengths and angles, which show good agreement with experimental data from X-ray crystallography nih.gov.

The electronic structure is often characterized by analyzing the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-benzyloxime derivative, the HOMO-LUMO energy gap was calculated to be -5.742 eV, providing insights into the molecule's chemical reactivity and kinetic stability researchgate.net.

Below is a table summarizing typical theoretical bond lengths and angles for a substituted 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivative, as determined by DFT (B3LYP/6-31G(d,p)) calculations, and compared with experimental X-ray diffraction data.

ParameterBond/AngleTheoretical Value (Å or °)Experimental Value (Å or °)
Bond LengthC1-C21.5661.540
C1-C91.5201.520
C2-C31.5071.496
C4-C51.5651.550
Bond AngleC2-C1-C9112.44111.6
C1-C2-C3106.30107.4
C2-C3-C4112.45111.9
C3-C4-C5106.56107.2

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational flexibility and energetic landscapes of complex molecules like this compound.

Conformational Energy Landscape Exploration

The bicyclo[3.3.1]nonane framework is known for its conformational diversity, primarily existing in twin-chair (CC) and boat-chair (BC) forms. Molecular mechanics calculations, using force fields like MM2 and MM3, have been applied to study the conformational preferences of this system rsc.org.

A pivotal study by Smeyers et al. explored the potential energy hypersurfaces for the inversion processes in this compound researchgate.netacs.orgacs.orgutah.edu. This work detailed the complex interplay of steric and electronic effects that govern the relative stabilities of the different conformers. For the parent carbocyclic system, bicyclo[3.3.1]nonan-9-one, the calculated free energy difference between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, indicating that both conformers can coexist, though the twin-chair is more stable researchgate.net.

Barrier Potentials for Conformational Inversion

The energy barriers separating the different conformers are critical for understanding the molecule's dynamic behavior. The research on the potential energy hypersurface of this compound specifically investigated the barrier for "triple symmetric inversion," a process through which the molecule converts between its stable forms researchgate.netacs.orgacs.orgutah.edu. For the analogous bicyclo[3.3.1]nonan-9-one, the inversion barrier between the twin-chair and boat-chair forms is calculated to be about 6 kcal/mol researchgate.net. This relatively low barrier suggests that the molecule is conformationally mobile at room temperature.

The table below summarizes the key energetic data for the conformational isomers of the closely related bicyclo[3.3.1]nonan-9-one, which serves as a valuable reference for understanding the azabicyclic analogue.

ParameterConformersCalculated Energy Value (kcal/mol)Method
Free Energy Difference (ΔG)Twin-Chair (CC) vs. Boat-Chair (BC)~1.0Ab Initio / DFT
Inversion Barrier (ΔG‡)CC ↔ BC~6.0Ab Initio / DFT

Prediction and Correlation of Spectroscopic Parameters

Computational methods, particularly DFT, have become instrumental in the prediction and verification of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This approach is valuable for assigning complex spectra and understanding the relationship between molecular conformation and spectroscopic output. For derivatives of this compound, quantum chemical calculations are often performed to correlate theoretical chemical shifts with experimental data, thereby confirming molecular structures. nih.gov

One common methodology involves optimizing the molecular geometry using a specific DFT functional and basis set, such as B3LYP/6-311G(d,p), followed by the calculation of NMR shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov

A study on N-acetyl-2,4-[diphenyl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole, a complex derivative of this compound, demonstrates the application of this predictive approach. The experimental ¹H and ¹³C NMR chemical shifts were compared with theoretical values calculated using DFT. The strong correlation between the calculated and observed values served to unambiguously confirm the proposed chemical structure. nih.gov

Below is a comparative table of selected experimental and computationally predicted ¹³C NMR chemical shifts for this derivative.

Carbon AtomExperimental δ (ppm)
C-2 & C-461.58
C-1 & C-541.38
C-6 & C-825.61
C-718.30
C-987.28

Data sourced from a study on an N-acetylated spiro derivative of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one. nih.gov

The predictive power of these computational techniques is crucial, especially for complex bicyclic systems where spectral assignment can be challenging due to overlapping signals and complex spin-spin coupling patterns. eurekaselect.comresearchgate.net

Theoretical Insights into Reactivity and Selectivity

Theoretical calculations provide fundamental insights into the chemical reactivity and selectivity of this compound. By analyzing the electronic structure, researchers can predict the most likely sites for nucleophilic or electrophilic attack and understand the factors governing stereoselectivity in reactions.

Key parameters derived from DFT calculations, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org

For the bicyclic ketone framework, the carbonyl group at the C-9 position is a primary site of reactivity. Computational studies can model the approach of reagents to this carbonyl carbon, helping to explain the stereospecific outcomes of reactions such as reductions or Grignard additions. nih.gov For example, theoretical modeling can elucidate why certain reagents preferentially attack from one face of the molecule over the other, leading to a specific stereoisomer.

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. In this compound, the MEP would show a region of negative potential (electron-rich) around the carbonyl oxygen and the nitrogen atom, marking them as likely sites for interaction with electrophiles or participation in hydrogen bonding. Conversely, a positive potential region would be expected around the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Applications in Organic and Medicinal Chemistry

3-Azabicyclo[3.3.1]nonan-9-one as a Scaffold in Heterocyclic Synthesis

The this compound skeleton is a privileged scaffold in synthetic chemistry, primarily due to its utility in constructing more elaborate heterocyclic compounds. The most common route to this core structure is the Mannich reaction, a one-pot, three-component condensation involving a ketone with at least four α-hydrogens (such as cyclohexanone), an aldehyde, and ammonium (B1175870) acetate (B1210297). nih.gov This method allows for the convenient synthesis of various substituted derivatives, including 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. nih.govresearchgate.net

The true synthetic value of the this compound core lies in the reactivity of its carbonyl group at the C-9 position. This ketone functionality serves as a versatile handle for further chemical modifications, enabling the annulation or attachment of a wide array of other heterocyclic rings. nih.gov Through reactions at the C-9 carbonyl, the bicyclic ketone can be readily transformed into:

Hydrazones and Thiohydrazones : Reaction with various hydrazides leads to the formation of hydrazone derivatives, which themselves are biologically active. google.comnih.gov

Oximes and Oxime Ethers : Treatment with hydroxylamine (B1172632) or its derivatives yields oximes, which can be further functionalized into oxime esters or ethers. url.eduuniroma1.it

Spiro-heterocycles : Condensation with reagents like thiocarbohydrazide (B147625) can be used to construct spiro-s-tetrazine derivatives. nih.gov Further reactions can lead to the synthesis of spiro-triazolidin-thiones. cambridgemedchemconsulting.com

Other Nitrogen and Sulfur Heterocycles : The carbonyl group facilitates the synthesis of thiazoles, amides, and semicarbazones, significantly expanding the chemical diversity accessible from this single scaffold. nih.gov

This strategic functionalization allows chemists to leverage the rigid 3D structure of the azabicyclononane core while introducing new pharmacophoric elements, leading to libraries of complex molecules with potential biological activities. nih.gov

Building Blocks for Complex Molecular Architectures and Natural Product Synthesis

The 3-azabicyclo[3.3.1]nonane framework is not just a synthetic curiosity; it is a core structural motif present in a variety of naturally occurring alkaloids, particularly diterpenoid and norditerpenoid alkaloids isolated from plant species like Aconitum and Delphinium. nih.gov This natural prevalence underscores its significance as a "pseudo-natural product" scaffold, providing an attractive starting point for the development of new compounds in drug discovery. nih.gov

Its rigid, pre-organized conformation makes it an ideal building block for constructing complex, three-dimensional molecules. In synthetic chemistry, appropriately modified bicyclo[3.3.1]nonane units are recognized as valuable precursors for accessing more intricate targets, including both synthetic molecules and natural products. nih.gov For instance, the azabicyclo[3.3.1]nonane architecture is a key component in the synthesis of novel chorismate mutase inhibitors. nih.gov The defined stereochemistry and conformational stability of the bicyclic system help to control the spatial orientation of appended functional groups, which is crucial for achieving specific interactions with biological targets. nih.gov

Design Principles for Receptor Ligands and Pharmacophores

The conformational rigidity of the 3-azabicyclo[3.3.1]nonane scaffold is a highly desirable feature in rational drug design. Unlike flexible molecules that can adopt numerous conformations, rigid scaffolds reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. This principle has been extensively applied using azabicyclo[3.3.1]nonane and its close structural relatives to develop ligands for a range of biological targets.

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A and GABA-B) are major targets for therapeutic agents. The design of GABA receptor ligands often involves the use of conformationally restricted analogs to mimic the active conformation of GABA or to act as antagonists by occupying the binding site without activating the receptor. medchemexpress.cn

Rigid bicyclic structures are ideal candidates for this purpose. They can position the key pharmacophoric elements—typically an amino group and an acidic function or its bioisostere—in a well-defined spatial arrangement. While extensive research exists on various bicyclic scaffolds for GABA receptor modulation, the direct application of the this compound core as a GABA receptor antagonist is not widely documented in the literature. However, related bicyclic systems are mentioned in patents for GABA-A receptor modulators, highlighting the recognized potential of such rigid frameworks. google.com The 3-azabicyclo[3.3.1]nonane scaffold, with its inherent nitrogen atom and positions for introducing other functional groups, represents a viable, albeit underexplored, platform for the design of novel, rigid GABA receptor antagonists.

The 3-azabicyclo[3.3.1]nonane skeleton and its close analogs, such as the 9-azabicyclo[3.3.1]nonane (granatane) and 3,7-diazabicyclo[3.3.1]nonane (bispidine) systems, have been successfully employed to design ligands for several important receptor families.

Sigma Receptors : These receptors are implicated in a variety of cellular functions and are overexpressed in tumor cells, making them attractive targets for cancer therapy and imaging. researchgate.net Structure-activity relationship studies on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates have shown that the bicyclic core acts as a rigid scaffold to orient the phenylcarbamate moiety and the N-substituent for optimal interaction with sigma-2 (σ₂) receptors. The bicyclic nitrogen atom can be substituted with various groups, including long aminoalkyl chains, without losing affinity, demonstrating the scaffold's versatility in probe design and ligand optimization. researchgate.net

Nicotinic Acetylcholine Receptors (nAChRs) : These ligand-gated ion channels are involved in numerous cognitive processes and are targets for treating neurological disorders. The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, which shares the same core bicyclic structure, is a naturally occurring motif that interacts with nAChRs. nih.gov By modifying this scaffold, researchers have developed potent and subtype-selective nAChR ligands. The rigid bispidine frame orients substituents in a specific manner, allowing for precise interactions with the receptor's binding pocket. Implementing a carboxamide motif on one of the nitrogen atoms has been shown to yield compounds with high affinity and selectivity for the α4β2 subtype. nih.gov

Orexin (B13118510) Receptors : Orexin receptor antagonists are a class of drugs used to treat insomnia. The 3,7-diazabicyclo[3.3.1]nonane scaffold has been identified as a highly effective core for developing potent dual orexin receptor antagonists. medchemexpress.cn The bicyclic structure serves as a central hub from which aryl substituents can be projected into the binding pockets of the OX1 and OX2 receptors, leading to effective blockade of orexin signaling. medchemexpress.cn

Systematic structural modifications of the this compound scaffold have led to detailed structure-activity relationship (SAR) studies, particularly for derivatives with antimicrobial and anticancer properties. A common strategy involves the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and subsequent derivatization at the C-9 position.

One study on 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones investigated their anti-proliferative activity against human liver cancer cells (HepG2). The results demonstrated that the nature of the substituent on the aryl rings at the C-2 and C-4 positions significantly influences cytotoxicity. google.com

CompoundAryl Substituent (R)Anticancer Activity (IC₅₀ in µg/mL) vs. HepG2 Cells
Derivative 1-H (Phenyl)5.12
Derivative 24-CH₃ (p-tolyl)4.89
Derivative 34-OCH₃ (p-anisyl)4.31
Derivative 44-F (p-fluorophenyl)3.76
Derivative 54-Cl (p-chlorophenyl)3.92
Derivative 64-Br (p-bromophenyl)4.15
Derivative 74-CH(CH₃)₂ (p-isopropylphenyl)5.04

The data reveals a clear trend: electron-withdrawing groups, particularly fluorine, at the para position of the phenyl rings enhance the anticancer activity. google.com The fluoro-substituted compound showed the highest potency with an IC₅₀ value of 3.76 µg/mL. google.com Similar SAR trends have been observed in studies of antimicrobial activity, where electron-withdrawing groups on the aryl rings at the ortho and para positions were found to enhance both antibacterial and antifungal effects. nih.govresearchgate.net These studies highlight how the electronic properties of substituents, combined with the rigid bicyclic scaffold, dictate biological activity.

Biochemical probes, such as fluorescent ligands or biotinylated molecules, are essential tools for studying receptor biology, distribution, and dynamics. The development of such probes requires a scaffold that is synthetically tractable, possesses high affinity and selectivity for the target, and has a suitable position for attaching a reporter tag (e.g., a fluorophore or biotin) without disrupting binding.

The azabicyclo[3.3.1]nonane framework has proven to be an excellent platform for this purpose. Researchers have successfully developed probes for sigma-2 (σ₂) receptors using the N-substituted 9-azabicyclo[3.3.1]nonane scaffold. researchgate.net SAR studies identified that the nitrogen atom of the bicyclic system could be functionalized with a linker terminating in a primary amine. This amine then serves as a chemical handle to conjugate reporter groups. For example, fluorescent probes have been created by reacting these amino-functionalized ligands with fluorophores like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD) or 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). These probes have been instrumental in imaging σ₂ receptors in cancer cells and characterizing their functional role. This approach demonstrates the utility of the 3-azabicyclo[3.3.1]nonane core and its analogs as modular scaffolds for creating sophisticated chemical tools for biological research.

Role in Catalyst Development and Organic Transformations

The this compound framework is a cornerstone in the design of highly efficient and selective catalysts for a variety of organic transformations. Its derivatives have proven to be particularly effective in organocatalysis, offering greener and more sustainable alternatives to traditional metal-based catalysts.

Derivatives as Components in Organocatalysis (e.g., ABNO in Aerobic Oxidation)

One of the most prominent derivatives of the this compound scaffold is 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO). ABNO belongs to the class of stable nitroxyl (B88944) radicals and has emerged as a highly effective organocatalyst, particularly in aerobic oxidation reactions. Its sterically unhindered nature allows for enhanced reactivity compared to the more commonly used 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

ABNO-based catalyst systems, often in conjunction with a co-catalyst such as copper or iron, have demonstrated remarkable efficacy in the aerobic oxidation of a broad spectrum of primary and secondary alcohols to their corresponding aldehydes and ketones. These reactions can often be carried out under mild conditions, at room temperature, and using ambient air as the oxidant, which aligns with the principles of green chemistry.

The versatility of ABNO is highlighted by its application in various catalyst systems:

Copper/ABNO Systems: The combination of a copper salt with ABNO has been shown to be a modular and highly efficient catalyst for the aerobic oxidative coupling of alcohols and amines to form amides. This system is effective for all four combinations of benzylic/aliphatic alcohols and primary/secondary amines, providing broad access to secondary and tertiary amides with excellent functional group compatibility and short reaction times.

Iron/ABNO Systems: An iron(III) nitrate (B79036) and ABNO catalyst system provides an efficient pathway for the aerobic oxidation of a wide range of primary and secondary alcohols to the corresponding aldehydes and ketones at room temperature using air as the oxidant. This system exhibits high selectivity and tolerates various functional groups.

Bismuth/Keto-ABNO Systems: A related derivative, 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (Keto-ABNO), in combination with bismuth(III) nitrate, forms a practical catalytic system for the aerobic oxidation of alcohols. This ligand- and base-free system operates under mild conditions and has been successfully applied to gram-scale reactions.

The research findings on the catalytic applications of ABNO and its derivatives are summarized in the table below:

Catalyst SystemSubstratesProductsKey Advantages
Copper/ABNO Alcohols and AminesAmidesModular, efficient, broad substrate scope, mild conditions
Iron/ABNO Primary and Secondary AlcoholsAldehydes and KetonesHigh selectivity, room temperature, uses air as oxidant
Bismuth/Keto-ABNO Primary and Secondary AlcoholsAldehydes and KetonesLigand- and base-free, mild conditions, scalable

Applications in Materials Science (e.g., Polymer Development)

While the rigid bicyclic structure of this compound suggests its potential as a monomer or a building block in the synthesis of novel polymers with specific thermal and mechanical properties, detailed research findings in this area are limited. The conformational rigidity of the scaffold could impart desirable characteristics to polymeric materials, such as enhanced thermal stability and defined three-dimensional structures. However, specific examples of the incorporation of this compound into polymer backbones and the resulting material properties are not extensively documented in the current scientific literature. Further exploration in this area could lead to the development of new materials with unique properties.

Utility in Analytical Chemistry as Reference Standards

In the field of analytical chemistry, well-characterized compounds are essential for the development and validation of analytical methods. A derivative of the 3-azabicyclo[3.3.1]nonane scaffold, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, is utilized as a standard in various analytical techniques. Its distinct and rigid structure allows for precise identification and quantification in complex mixtures, aiding in the characterization of related chemical substances.

While the parent compound, this compound, possesses the requisite stability and well-defined structure to serve as a reference standard, specific applications and widespread use in this capacity are not extensively reported. The availability of pure, well-characterized this compound would be beneficial for the accurate analysis of its derivatives and related compounds in various matrices.

Advanced Research Perspectives and Future Directions

Emerging Synthetic Strategies for Diversification

The synthesis of the 3-azabicyclo[3.3.1]nonane core and its derivatives has evolved significantly, with modern strategies focusing on efficiency, atom economy, and the introduction of molecular diversity.

One prominent strategy is the use of tandem reactions, which allow for the construction of the bicyclic framework in a single step from simpler precursors. A notable example is the one-pot tandem Mannich annulation, which utilizes aromatic ketones, paraformaldehyde, and dimethylamine (B145610) to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields researchgate.net. This approach is a significant improvement over classical methods that often require multiple steps and harsh reaction conditions.

Another emerging area is the application of organocatalysis. Organocatalyzed aldol (B89426) condensation reactions have been documented for achieving the bicyclo[3.3.1]nonane core, offering a metal-free alternative for synthesis . Furthermore, Michael addition-driven cyclization reactions represent another powerful tool for constructing bridged cyclic systems related to the azabicyclic scaffold nih.gov.

Researchers are also exploring radical translocation/cyclization reactions to create the 9-azabicyclo[3.3.1]nonane framework. For instance, the treatment of 2-[4-(trimethylsilyl)but-3-ynyl]piperidines with tributyltin hydride can yield the bicyclic system in high yields, providing a pathway to precursors for complex natural products . These advanced strategies are pivotal for generating libraries of diverse 3-azabicyclo[3.3.1]nonan-9-one derivatives for further investigation.

Synthetic StrategyKey FeaturesPrecursorsRef.
Tandem Mannich AnnulationOne-pot synthesis, good yieldsAromatic ketones, paraformaldehyde, dimethylamine researchgate.net
Organocatalyzed Aldol CondensationMetal-free conditionsNot specified
Michael Addition-Driven CyclizationFormation of bridged cyclic N,O-ketal spirooxindoles3-hydroxyoxindoles, ortho-hydroxy-chalcones nih.gov
Radical Translocation/CyclizationHigh-yield formation of the bicyclic core2-[4-(trimethylsilyl)but-3-ynyl]piperidines

Discovery of Novel Reactivity Pathways and Transformations

The inherent structure of this compound, particularly the reactivity of its ketone group at the C9 position, makes it a versatile substrate for a variety of chemical transformations. Research is focused on leveraging this reactivity to synthesize novel and complex molecular architectures.

A significant area of exploration is the synthesis of spirocyclic compounds. The ketone at C9 is an ideal functional group for condensation reactions to form spiro derivatives. For example, it can react with thiocarbohydrazide (B147625) to create spiro-s-tetrazine derivatives, which can be further functionalized with moieties like thiazole (B1198619) and thiazolidinone colab.ws. These transformations open avenues to new classes of heterocyclic compounds with potential biological activities.

The carbonyl group also allows for the synthesis of oxime esters. This compound oxime can be reacted with a range of activated carboxylic acids to produce the corresponding oxime esters in high yields eurekaselect.com. This derivatization can significantly alter the electronic and steric properties of the parent molecule.

Other transformations of the azabicyclic ketone include:

Oxidation: The core can be oxidized to form corresponding N-oxides.

Reduction: The ketone group can be reduced to an alcohol, introducing a new stereocenter.

Substitution: Functional groups attached to the nitrogen or carbon framework can be substituted to introduce further diversity .

These novel reactivity pathways are crucial for expanding the chemical space accessible from the this compound scaffold.

Integration of Advanced Structural and Computational Analyses

A deep understanding of the three-dimensional structure and conformational dynamics of this compound is essential for rational drug design and understanding its reactivity. The bicyclic system can exist in several conformations, including twin-chair, chair-boat, and twin-boat forms nih.gov. Advanced analytical and computational methods are being increasingly integrated to elucidate these structural nuances.

X-ray Crystallography remains the gold standard for determining the solid-state structure of these molecules. Single-crystal X-ray diffraction studies have unambiguously confirmed the conformations of various derivatives, such as the twin-chair conformation with equatorial orientation of bulky substituents in certain oxime esters eurekaselect.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the solution-state conformation. One- and two-dimensional NMR techniques, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY), provide insights into the spatial proximity of atoms, helping to determine the predominant conformation in solution eurekaselect.com.

Computational Methods , such as Density Functional Theory (DFT), are used to complement experimental data. DFT calculations at the B3LYP/6-31G(d,p) level, for instance, have been used to optimize the molecular structure of derivatives and compare it with the experimentally determined solid-state structure nih.gov.

Analytical TechniqueInformation GainedExample ApplicationRef.
X-ray CrystallographySolid-state conformation, bond lengths, and anglesDetermining the twin-chair conformation of oxime ester derivatives eurekaselect.com
NMR Spectroscopy (NOESY)Solution-state conformation, spatial proximity of protonsConfirming ring conformation and substituent orientation eurekaselect.com
Density Functional Theory (DFT)Optimized molecular geometry, electronic propertiesComparing theoretical structures with experimental X-ray data nih.gov
Hirshfeld Surface AnalysisIntermolecular interactions, crystal packingQuantifying the contribution of H⋯H, C-H⋯π interactions nih.gov

Exploration of Unexplored Applications of the Azabicyclic Scaffold

The unique, rigid structure of the 3-azabicyclo[3.3.1]nonane core makes it an attractive scaffold for developing molecules that can interact with biological targets with high specificity. While it has been explored for certain applications, researchers are continuously seeking new and unexplored avenues.

A promising area is the development of enzyme inhibitors . The azabicyclic framework has been used to synthesize novel inhibitors of chorismate mutase, an important enzyme in the shikimate pathway of bacteria, fungi, and plants nih.gov. This suggests potential for the development of new antimicrobial agents or herbicides.

The scaffold is also being investigated in the field of peptidomimetics . Due to its rigid three-dimensional structure, it can be used to mimic the secondary structures of peptides, such as α-helices. This is particularly relevant for targeting protein-protein interactions (PPIs), which are implicated in numerous diseases, including cancer and viral infections researchgate.net. For example, derivatives have been synthesized as α-helix mimics and have shown inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1) transcriptional activity researchgate.net.

Furthermore, the 3-azabicyclo[3.3.1]nonane moiety is found in various biologically active natural products and alkaloids , which exhibit a wide range of activities, including anticancer, antimalarial, and anti-inflammatory properties nih.gov. The synthesis of derivatives inspired by these natural products, such as vellosimine, is an active area of research nih.gov. The scaffold's utility as a precursor for complex natural products highlights its potential in drug discovery nih.gov. The exploration of this scaffold in areas like asymmetric catalysis and as molecular tweezers also continues to be an attractive field for researchers nih.gov.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-azabicyclo[3.3.1]nonan-9-one derivatives, and how can reaction conditions be optimized?

  • Methodology : The double Mannich reaction is a common approach. For example, condensation of acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio) yields 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Subsequent acylation with chloroacetyl chloride (using triethylamine as a catalyst in dichloromethane) introduces functional groups with ~90% yield . Optimization involves adjusting solvent polarity, temperature (ambient to reflux), and stoichiometry. IR spectroscopy (e.g., 1718 cm⁻¹ for C=O stretching) monitors reaction progress.

Q. How is the crystal structure of this compound derivatives determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry. For example, twin-chair conformations in 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one were confirmed using Cremer-Pople puckering parameters (QT = 0.600 Å, θ = 174.96°) . Disorder in substituents (e.g., tert-pentyl groups) is modeled using PART instructions in SHELXL . ORTEP-3 or Mercury visualizes thermal ellipsoids and packing diagrams .

Advanced Research Questions

Q. How do conformational dynamics (e.g., twin-chair vs. chair-boat) of this compound derivatives influence biological activity?

  • Methodology : Combine SC-XRD with dynamic NMR. For instance, chair-chair conformations in 2,4-diaryl derivatives exhibit equatorial aryl orientations, reducing steric hindrance for receptor binding. In contrast, chair-boat conformations (QT = 0.559 Å, θ = 166.6°) may alter pharmacophore accessibility . Dynamic NMR (e.g., variable-temperature studies) quantifies ring-inversion barriers (ΔG‡) to correlate flexibility with activity .

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting electronic properties and binding affinities of this compound analogs?

  • Methodology :

  • DFT : Optimize geometries at B3LYP/6-311G(d,p) level. HOMO-LUMO gaps (e.g., ΔE = 5.305 eV for 3-(2-chloroacetyl) derivatives) predict charge transfer and stability. Electrostatic potential maps identify nucleophilic/electrophilic sites .
  • Docking : Use AutoDock Vina or Discovery Studio to dock into targets (e.g., nicotinic acetylcholine receptors). For example, meta-methoxyphenyl substituents in 2,4-diaryl derivatives showed 25.02° dihedral angles, enhancing hydrophobic interactions .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data (e.g., cytotoxicity vs. antioxidant activity)?

  • Methodology : Systematically vary substituents and assay outcomes:

  • Electron-withdrawing groups (e.g., halogens): Increase cytotoxicity (e.g., IC₅₀ < 10 µM) but reduce antioxidant activity due to prooxidant effects.
  • Electron-donating groups (e.g., –OCH₃): Enhance antioxidant capacity (EC₅₀ = 25 µM) but lower cytotoxicity . Use regression models (e.g., Hansch analysis) to correlate Hammett σ values with bioactivity .

Q. What challenges arise in refining crystallographic data for disordered this compound derivatives, and how are they addressed?

  • Methodology : Disordered tert-pentyl groups in 2,4-bis(2-chlorophenyl)-7-tert-pentyl derivatives are split into two sites (occupancy 0.52:0.48). Apply ISOR and DELU restraints in SHELXL to stabilize ADP parameters. Use PLATON/SQUEEZE to model solvent-accessible voids . Validate with R₁ (≤5%) and wR₂ (≤12%) residuals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.